molecular formula C10H14NO5PS B566265 Parathion-ethyl D10 CAS No. 350820-04-1

Parathion-ethyl D10

Cat. No.: B566265
CAS No.: 350820-04-1
M. Wt: 301.319
InChI Key: LCCNCVORNKJIRZ-MWUKXHIBSA-N
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Description

Parathion-ethyl D10 is an organophosphate insecticide used on cotton, rice, and fruit trees . It is a labeled compound and is often used as an analytical standard .


Synthesis Analysis

Parathion is synthesized from diethyl dithiophosphoric acid (C2H5O)2PS2H by chlorination to generate diethylthiophosphoryl chloride ((C2H5O)2P(S)Cl), and then the chloride is treated with sodium 4-nitrophenolate (the sodium salt of 4-nitrophenol) .


Molecular Structure Analysis

The molecular formula of this compound is C10H14NO5PS . It is an isotope-labeled analog of the organophosphate pesticide paraoxon, wherein the diethoxy protons are replaced by deuterium .


Chemical Reactions Analysis

This compound may be used as an internal standard for the determination of parathion-ethyl in grape seed extract using gas chromatography coupled to tandem mass spectrometry with a triple quadrupole analyzer (GC-QqQ-MS/MS) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 301.32 g/mol . It is almost insoluble in water, slightly soluble in petroleum oils, and miscible with many organic solvents .

Scientific Research Applications

  • Interaction with Serum Albumins : Methyl parathion, a related compound to ethyl parathion, exhibits high affinity for human and bovine serum albumins. Studies using fluorescence quenching techniques revealed complex formation between methyl parathion and these albumins, suggesting implications for the distribution and elimination of such pesticides in biological systems (Dílson Silva et al., 2004).

  • Detection and Analysis : Research has developed methods for sensitive determination of parathion (both methyl and ethyl) and their metabolites in environmental samples, like river water, using techniques like liquid chromatography with electrochemical detection. These methods are crucial for monitoring and managing the environmental impact of these pesticides (T. Galeano-Díaz et al., 2000).

  • Photodegradation Studies : The photodegradation of ethyl parathion in aqueous solutions has been investigated, revealing that the reaction rate increases with pH. Understanding the degradation pathways of such pesticides under different environmental conditions is essential for assessing their environmental impact and persistence (E. Gal et al., 1992).

  • Electrochemical Behavior Analysis : Studies have explored the electrochemical behavior of methyl and ethyl parathion using modified electrodes. Such research is significant for developing sensitive methods for detecting these pesticides in various samples, including fruits, vegetables, and environmental samples (Bankim J. Sanghavi et al., 2012).

  • Bacterial Degradation : Research on the microbial degradation of organic pesticides like parathion has identified strains of bacteria capable of degrading parathion. Such studies contribute to the development of bioremediation strategies for pesticide-contaminated environments (Jiang Li, 2008).

  • Thermal Decomposition Studies : The thermal decomposition of ethyl and methyl parathion has been investigated to understand the safety implications associated with the handling and storage of these compounds (A. Germain et al., 2000).

  • Acute Toxicity Studies : Ethyl-parathion's acute toxicity has been studied in various marine and terrestrial organisms, providing insights into its environmental impact and the risks it poses to non-target species (E. Rodríguez et al., 1991).

Mechanism of Action

Target of Action

Parathion-ethyl-d10, also known as Parathion-d10, is an organophosphate insecticide and acaricide . It shares a similar chemical structure with Parathion . The primary targets of Parathion-ethyl-d10 are the same as those of Parathion, which are the enzymes involved in the nervous system, particularly acetylcholinesterase . This enzyme plays a crucial role in nerve signal transmission by breaking down acetylcholine, a neurotransmitter. By inhibiting this enzyme, Parathion-ethyl-d10 disrupts normal nerve function .

Mode of Action

Parathion-ethyl-d10 interacts with its targets by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter at nerve synapses. The resulting overstimulation of nerves can cause a variety of symptoms, ranging from mild irritation to severe neurological damage .

Biochemical Pathways

The primary biochemical pathway affected by Parathion-ethyl-d10 is the cholinergic pathway . The accumulation of acetylcholine due to the inhibition of acetylcholinesterase leads to continuous stimulation of the neurons. This overstimulation can disrupt several downstream effects, including muscle contraction, heart rate, and other functions controlled by the nervous system .

Pharmacokinetics

Parathion is known to be highly soluble in water , suggesting that Parathion-ethyl-d10 may also have high water solubility, which could impact its bioavailability.

Result of Action

The primary result of Parathion-ethyl-d10’s action is the disruption of normal nerve function due to the overstimulation of neurons . This can lead to a range of symptoms, from mild irritation to severe neurological damage . In severe cases, exposure to Parathion-ethyl-d10 can be fatal .

Action Environment

The action, efficacy, and stability of Parathion-ethyl-d10 can be influenced by various environmental factors. As an organophosphate compound, it is used primarily in the agricultural sector . Its effectiveness can be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, its stability may be influenced by environmental conditions such as light, heat, and moisture .

Safety and Hazards

Parathion-ethyl D10 is highly toxic by all routes of exposure . It is fatal in contact with skin and is suspected of causing cancer . It causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

(4-nitrophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCNCVORNKJIRZ-MWUKXHIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=CC=C(C=C1)[N+](=O)[O-])OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14NO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746784
Record name O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350820-04-1
Record name O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350820-04-1
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